Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-(phenoxymethyl)-
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Overview
Description
Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-(phenoxymethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]oxazole core, a nitro group at the 6-position, and a phenoxymethyl substituent at the 2-position. The presence of these functional groups imparts the compound with unique chemical and biological properties, making it a valuable target for synthesis and study.
Preparation Methods
The synthesis of Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-(phenoxymethyl)- can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzoxazole with phenacyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds through an N-alkylation mechanism, followed by cyclization to form the imidazo[2,1-b]oxazole core . Another method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-(phenoxymethyl)- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The nitro group at the 6-position is particularly reactive and can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst . This reduction reaction can lead to the formation of 2,3-dihydro-6-amino-2-(phenoxymethyl)imidazo[2,1-b]oxazole.
Substitution reactions can also occur at the phenoxymethyl group, where nucleophiles such as amines or thiols can replace the phenoxy group under appropriate conditions . These reactions can lead to the formation of a variety of derivatives with different functional groups, expanding the compound’s chemical diversity.
Scientific Research Applications
Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-(phenoxymethyl)- has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis . The compound’s unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.
In addition to its antimicrobial properties, this compound has also been investigated for its potential as an anticancer agent . Its ability to inhibit certain enzymes and signaling pathways involved in cancer progression makes it a valuable tool for cancer research. Furthermore, the compound’s structural features make it a useful scaffold for the design and synthesis of new bioactive molecules.
Mechanism of Action
The mechanism of action of Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-(phenoxymethyl)- involves its interaction with specific molecular targets in the cell. The nitro group at the 6-position is believed to play a crucial role in its biological activity, as it can undergo bioreductive activation to form reactive intermediates that can damage cellular components . This mechanism is similar to that of other nitroaromatic compounds, which are known to exert their effects through the generation of reactive oxygen species and other cytotoxic intermediates.
The compound’s ability to inhibit specific enzymes and signaling pathways also contributes to its biological activity. For example, it has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-(phenoxymethyl)- can be compared with other similar compounds, such as 2-(chloromethyl)-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole and 2-(3-bromophenyl)imidazo[2,1-b]oxazole . These compounds share the imidazo[2,1-b]oxazole core structure but differ in their substituents, which can significantly impact their chemical and biological properties.
The presence of the phenoxymethyl group in Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-(phenoxymethyl)- imparts unique properties that distinguish it from other similar compounds. For example, the phenoxymethyl group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets . Additionally, the nitro group at the 6-position can undergo bioreductive activation, leading to the formation of reactive intermediates that can exert cytotoxic effects .
Properties
CAS No. |
127692-21-1 |
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Molecular Formula |
C11H9N3O4 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
6-nitro-2-phenoxy-2,3-dihydroimidazo[2,1-b][1,3]oxazole |
InChI |
InChI=1S/C11H9N3O4/c15-14(16)9-6-13-7-10(18-11(13)12-9)17-8-4-2-1-3-5-8/h1-6,10H,7H2 |
InChI Key |
YSDPKFKLOFFUOM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=NC(=CN21)[N+](=O)[O-])OC3=CC=CC=C3 |
Origin of Product |
United States |
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